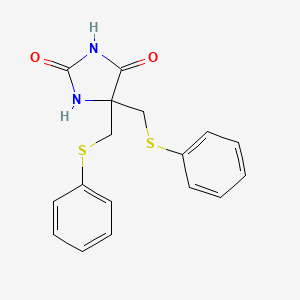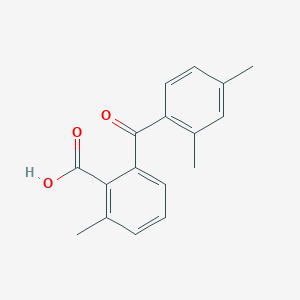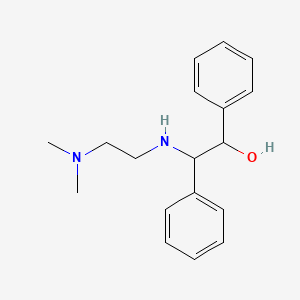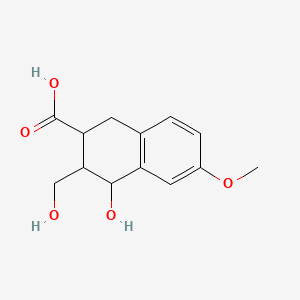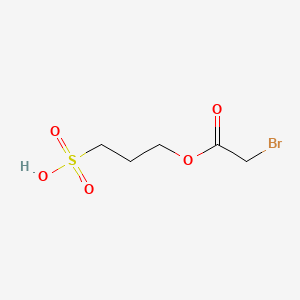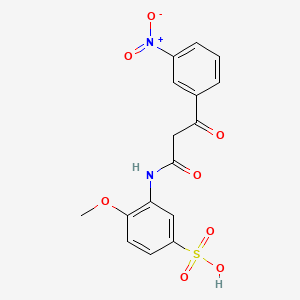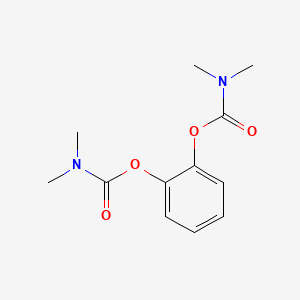
9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- is a synthetic nucleoside analog
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- typically involves the glycosylation of a purine base with a suitably protected sugar derivative. The reaction conditions often require the use of strong acids or bases to facilitate the formation of the glycosidic bond. Commonly used reagents include trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a catalyst and anhydrous solvents such as dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The process typically includes steps such as purification by column chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the sugar moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced nucleoside analogs.
Substitution: Formation of substituted purine nucleosides.
Scientific Research Applications
9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical chemistry.
Mechanism of Action
The mechanism of action of 9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- involves its incorporation into nucleic acids, leading to the disruption of normal cellular processes. The compound targets enzymes involved in DNA and RNA synthesis, thereby inhibiting viral replication and inducing cell death in cancer cells. Key molecular targets include DNA polymerases and reverse transcriptases.
Comparison with Similar Compounds
Similar Compounds
- 9H-Purin-6-amine, 9-(3-deoxy-3-(dimethylamino)-beta-D-arabinofuranosyl)
- 9H-Purin-6-amine, 9-(3-deoxy-3-(methylamino)-beta-D-arabinofuranosyl)
- 9H-Purin-6-amine, 9-(3-deoxy-3-(ethylamino)-beta-D-arabinofuranosyl)
Uniqueness
Compared to similar compounds, 9H-Purin-6-amine, 9-(3-deoxy-3-(diethylamino)-beta-D-arabinofuranosyl)- exhibits unique properties due to the presence of the diethylamino group. This modification can influence its pharmacokinetic properties, such as increased lipophilicity and improved cellular uptake, making it a more effective therapeutic agent in certain contexts.
Properties
CAS No. |
134934-88-6 |
|---|---|
Molecular Formula |
C14H22N6O3 |
Molecular Weight |
322.36 g/mol |
IUPAC Name |
(2R,3S,4S,5S)-2-(6-aminopurin-9-yl)-4-(diethylamino)-5-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C14H22N6O3/c1-3-19(4-2)10-8(5-21)23-14(11(10)22)20-7-18-9-12(15)16-6-17-13(9)20/h6-8,10-11,14,21-22H,3-5H2,1-2H3,(H2,15,16,17)/t8-,10-,11+,14-/m1/s1 |
InChI Key |
CFQAXOUPRCNLFJ-GCDPNZCJSA-N |
Isomeric SMILES |
CCN(CC)[C@@H]1[C@H](O[C@H]([C@H]1O)N2C=NC3=C(N=CN=C32)N)CO |
Canonical SMILES |
CCN(CC)C1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




